molecular formula C9H15N5OS B6010110 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No. B6010110
M. Wt: 241.32 g/mol
InChI Key: REFGLYOVLUHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer development and progression. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide. One area of interest is the development of more selective inhibitors of specific enzymes that are involved in cancer development and progression. Another potential direction is the investigation of the compound's anti-inflammatory and anti-oxidant effects, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide involves the reaction of N-ethylhydrazinecarbothioamide with 1,3-dimethyl-4-pyrazolecarboxylic acid chloride. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is then purified using column chromatography.

Scientific Research Applications

2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide has been used in a wide range of scientific research applications. One of the most common uses of this compound is as a tool for investigating the mechanisms of various biological processes. For example, it has been used to study the role of certain enzymes in cancer development and progression.

properties

IUPAC Name

1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS/c1-4-10-9(16)12-11-8(15)7-5-14(3)13-6(7)2/h5H,4H2,1-3H3,(H,11,15)(H2,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFGLYOVLUHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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